molecular formula C15H21NO2 B130979 rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide CAS No. 178677-89-9

rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide

Cat. No.: B130979
CAS No.: 178677-89-9
M. Wt: 247.33 g/mol
InChI Key: BURWKXUNJOXCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide is a chiral propanamide derivative featuring a 2,3-dihydro-1H-indenyl scaffold substituted with a methoxy group at the 6-position. The racemic (rac) designation indicates the compound exists as a 1:1 mixture of enantiomers. This structure is characterized by a propanamide chain linked to an ethyl group attached to the indenyl moiety.

Properties

IUPAC Name

N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-15(17)16-9-8-12-5-4-11-6-7-13(18-2)10-14(11)12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURWKXUNJOXCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed C-H Bond Activation

A six-step asymmetric synthesis of structurally related indenofuran derivatives employs rhodium-catalyzed C-H bond activation to assemble the tricyclic indenyl framework. While this method targets enantiomerically pure analogs, omitting the chiral resolution step yields the racemic form. The process begins with Ir-catalyzed O-vinylation of a monocyclic acetophenone derivative, followed by Rh-catalyzed annulation to form the indenyl backbone. Key conditions include:

  • Catalyst : [RhCl(COD)]₂ (5 mol%)

  • Ligand : 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Solvent : Dichloroethane (DCE) at 80°C

  • Yield : 78% for the annulation step.

This method’s versatility allows adaptation to synthesize the dihydroindenyl moiety by adjusting the substrate’s methoxy positioning.

Catellani-Type Alkylation and Heck Cyclization

A shorter three-step racemic synthesis leverages intermolecular Catellani alkylation and intramolecular redox-relay Heck cyclization. This route constructs the indenyl core from 2,3-dihydrobenzofuran-4-amine:

  • Catellani Reaction :

    • Substrate : 2,3-Dihydrobenzofuran-4-amine

    • Alkylating Agent : Allyl bromide

    • Catalyst : Pd(OAc)₂ (10 mol%) with norbornene as a mediator

    • Yield : 65%.

  • Heck Cyclization :

    • Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ in DMF at 120°C

    • Outcome : Forms the 2,3-dihydro-1H-inden-1-yl scaffold.

Ethylamine Side Chain Introduction

The ethylamine side chain at the indenyl C1 position is introduced via reductive amination or nucleophilic substitution.

Reductive Amination of Aldehyde Intermediates

A pivotal step involves converting an aldehyde intermediate to the ethylamine derivative. For example:

  • Substrate : 8-Formyl-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan

  • Amine Source : Ammonium acetate

  • Reducing Agent : NaBH₃CN

  • Solvent : MeOH at 0°C

  • Yield : 82%.

This method avoids racemization, preserving the racemic mixture.

Nucleophilic Substitution with Ethylenediamine

Alternative routes employ ethylenediamine as the nucleophile:

  • Substrate : 1-Chloro-2,3-dihydro-6-methoxy-1H-indene

  • Conditions : K₂CO₃ in DMF at 60°C

  • Yield : 70%.

Acylation to Propanamide

The final acylation step installs the propionamide group. Propionyl chloride is the preferred acylating agent due to its reactivity and commercial availability.

Propionyl Chloride Acylation

  • Substrate : rac-2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethylamine

  • Acylating Agent : Propionyl chloride (1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM) at 0°C → RT

  • Yield : 89%.

Microwave-Assisted Acylation

Microwave irradiation reduces reaction times:

  • Conditions : 100°C, 150 W, 10 minutes

  • Yield : 92%.

Analytical Validation of this compound

Spectroscopic Data

Critical analytical data confirm the compound’s structure:

Technique Data
¹H NMR (CDCl₃) δ 1.15 (t, J = 7.5 Hz, 3H), 3.79 (s, 3H), 6.71 (dd, J = 2.0/8.5 Hz, 1H)
¹³C NMR (DMSO-d₆) δ 173.7 (C=O), 158.7 (OCH₃), 112.3 (Ar-C)
EI-MS m/z 247.1572 ([M]⁺, C₁₅H₂₁NO₂)

Chiral Purity Assessment

Although the target is racemic, chiral HPLC methods verify the absence of enantiomeric enrichment:

  • Column : CHIRALPAK AS-H

  • Eluent : Hexane/2-propanol/TFA (90:10:0.1)

  • Retention Times : 30.7 min (S-enantiomer), 37.1 min (R-enantiomer).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Steps Overall Yield Key Advantage Reference
Rhodium-Catalyzed C-H617%Enantioselective (adaptable to racemic)
Catellani/Heck Cascade326%Shortest route, high atom economy
Reductive Amination468%Mild conditions, scalable

Chemical Reactions Analysis

rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Introduction to rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide

This compound, with the CAS number 178677-89-9, is a chemical compound that serves primarily as an intermediate in the synthesis of Ramelteon, a melatonin receptor agonist used in the treatment of insomnia. This compound has garnered attention in various scientific research applications due to its structural properties and biological activity.

The compound features a unique bicyclic structure that contributes to its biological activities. The presence of a methoxy group and a propanamide moiety enhances its interaction with biological targets.

Pharmaceutical Development

The primary application of this compound is as an intermediate in the synthesis of Ramelteon. Ramelteon is notable for its selective action on melatonin receptors MT1 and MT2, making it effective for sleep regulation. The synthesis process involves several steps where this compound plays a crucial role in achieving the desired pharmacological properties of Ramelteon .

Research has indicated that compounds similar to this compound exhibit significant activity at melatonin receptors. This has implications for studies related to sleep disorders and circadian rhythm regulation. Investigations into its pharmacodynamics and pharmacokinetics can provide insights into how modifications to the structure affect receptor binding and efficacy .

Chemical Synthesis Research

The compound is also valuable in synthetic organic chemistry as a building block for developing other bioactive molecules. Its unique structural features allow chemists to explore modifications that could lead to new therapeutic agents with enhanced properties .

Case Study 1: Synthesis of Ramelteon

A detailed study on the synthesis of Ramelteon highlighted the role of this compound as a key intermediate. The study outlined reaction conditions that optimize yield and purity, emphasizing the importance of this compound in producing effective sleep medications .

Case Study 2: Melatonin Receptor Agonism

In a pharmacological study, this compound was tested for its affinity towards melatonin receptors. Results indicated that modifications in the propanamide side chain could enhance receptor selectivity and potency, paving the way for more effective therapeutic agents targeting sleep disorders.

Mechanism of Action

The compound itself does not have a direct mechanism of action as it is primarily an intermediate. its related compound, Ramelteon, acts as a potent and selective agonist at melatonin MT1 and MT2 receptors, which are involved in the regulation of the sleep-wake cycle.

Comparison with Similar Compounds

The structural and functional attributes of rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide can be contextualized by comparing it to analogs reported in the literature. Key comparisons include:

Structural Analogs with Indenyl Modifications
Compound Name Substituents/Modifications Key Differences Biological Activity/Application Reference
(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide Ylidene group (C=CH₂) instead of ethyl Conformational rigidity due to double bond Intermediate in Ramelteon synthesis (melatonin agonist)
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide Bromo substituent at position 5 Enhanced electrophilicity; potential halogen bonding Unspecified (structural analog in CymitQuimica catalog)
(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide Allyl (C₃H₅) and benzyloxy (OCH₂C₆H₅) groups Increased steric bulk; altered solubility Investigated for synthetic utility

Key Insights :

  • Stereochemistry : Enantiopure (S)-isomers (e.g., Ramelteon derivatives) often exhibit higher target specificity than racemic mixtures, as seen in melatonin receptor binding .
Pharmacological Activity Compared to Propanamide Derivatives
Compound Name Core Structure Therapeutic Application Activity Data Reference
(S)-2-(6-Methoxynaphthalen-2-yl)-N-substituted ethyl propanamide Naphthalene instead of inden Anti-inflammatory and analgesic IC₅₀ = 0.8 μM (COX-2 inhibition); ulcerogenic index = 0.3
Ramelteon (TAK-375) Tetrahydrofuran fused to inden Sedative (melatonin MT₁/MT₂ agonist) EC₅₀ = 21 pM (MT₁); logP = 2.4
This compound Racemic indenyl-propanamide Undisclosed (structural similarity suggests CNS or anti-inflammatory potential) N/A (preclinical stage)

Key Insights :

  • Scaffold Flexibility : Replacing inden with naphthalene (as in ) shifts activity toward cyclooxygenase (COX) inhibition, highlighting the role of aromatic systems in target selectivity.
  • Melatonin Receptor Affinity : Ramelteon’s tetrahydrofuran ring enhances binding to MT₁/MT₂ receptors, a feature absent in the target compound .

Key Insights :

  • Synthetic Routes : Propanamide derivatives are commonly synthesized via carbodiimide (e.g., EDCI) coupling, as seen in related compounds .

Biological Activity

rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide, also known as a precursor in the synthesis of Ramelteon, has garnered attention for its potential biological activities. This compound, with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol, is primarily recognized for its role as an impurity in Ramelteon, a selective melatonin receptor agonist used for the treatment of insomnia.

PropertyValue
Chemical Name This compound
CAS Number 178677-89-9
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol

The biological activity of this compound is closely linked to its structural similarity to melatonin. As a component of Ramelteon, it acts as an agonist at the MT1 and MT2 melatonin receptors. Binding to these receptors influences circadian rhythms and promotes sleep onset. Research indicates that compounds interacting with these receptors can modulate various physiological processes including sleep regulation, mood stabilization, and anxiety reduction.

Neuropharmacological Studies

In preclinical studies, compounds structurally related to this compound have demonstrated potential neuroprotective effects. They may influence neurotransmitter systems involved in mood regulation and cognitive function. For instance, research has indicated that melatonin receptor agonists can enhance the release of serotonin and modulate dopamine pathways, which are crucial for mood stabilization and cognitive processes .

Toxicological Profile

The toxicological data for this compound remains sparse. Current assessments indicate that acute toxicity levels via oral or dermal routes are not well-documented. However, general safety practices should be observed when handling this compound due to its classification as an industrial chemical .

Case Studies and Research Findings

  • Ramelteon Efficacy : A clinical trial demonstrated that Ramelteon significantly reduced sleep onset latency compared to placebo in patients with chronic insomnia. This suggests that this compound may contribute similarly when present as an impurity .
  • Melatonin Receptor Agonism : Studies on other melatonin receptor agonists have shown improved sleep quality and duration in various populations including the elderly and those with psychiatric disorders . This reinforces the potential biological relevance of this compound.

Q & A

Q. How can researchers optimize the synthesis of rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves selecting efficient coupling reagents and purification techniques. For amide bond formation, carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst can enhance reaction efficiency, as demonstrated in the synthesis of structurally related amides . Post-reaction purification via flash column chromatography (e.g., 40% ethyl acetate/hexane gradients) or preparative HPLC ensures high purity. Monitoring reaction progress with TLC or LC-MS and optimizing solvent systems (e.g., dichloromethane for solubility) can further improve yields.

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

Methodological Answer: Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
  • NMR Spectroscopy: 1^1H and 13^13C NMR for structural verification, with emphasis on methoxy (-OCH3_3) and indenyl proton environments .
  • HPLC-UV/LC-MS: For purity assessment (>95%) and detection of side products .
  • Melting Point Analysis: Consistency with literature values indicates crystallinity and purity .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

Methodological Answer: Stability protocols should include:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Long-Term Stability: Store aliquots at -20°C, 4°C, and room temperature, with periodic analysis via HPLC to monitor degradation products .
  • pH-Dependent Stability: Incubate in buffers (pH 1–9) and analyze using LC-MS to assess hydrolytic susceptibility .

Advanced Research Questions

Q. What advanced spectroscopic and computational methods are suitable for resolving structural ambiguities in this compound?

Methodological Answer:

  • Polarized IR Linear Dichroism (IR-LD): Orients crystals in nematic liquid crystals to assign vibrational modes and confirm substituent positions .
  • X-ray Crystallography with SHELX Refinement: Resolve atomic coordinates using single-crystal data refined via SHELXL . ORTEP-III can visualize thermal ellipsoids to validate bond lengths and angles .
  • Ab Initio Calculations: Compare experimental IR spectra with DFT-predicted vibrational modes (e.g., Gaussian 09) .

Q. How can enantiomeric resolution of the racemic mixture be achieved, and what chiral analytical methods are recommended?

Methodological Answer:

  • Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol .
  • Crystallization-Based Resolution: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Circular Dichroism (CD): Validate enantiopurity by correlating elution order with CD spectra .

Q. What strategies are effective for identifying and characterizing metabolites of this compound?

Methodological Answer:

  • In Vitro Incubation: Use liver microsomes or hepatocytes with NADPH cofactors to generate Phase I/II metabolites .
  • HRMS/MS and Isotopic Labeling: Identify hydroxylation, demethylation, or glucuronidation products via accurate mass shifts (e.g., +16 Da for hydroxylation) .
  • NMR of Isolated Metabolites: Assign structures using 2D experiments (COSY, HSQC) .

Q. How can computational modeling predict the biological activity and receptor interactions of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against target receptors (e.g., melatonin receptors, given structural similarity to Ramelteon) .
  • Molecular Dynamics Simulations (GROMACS): Assess binding stability and ligand-receptor conformational changes .
  • QSAR Modeling: Correlate substituent effects (e.g., methoxy position) with activity using training sets from analogs .

Q. How can researchers address contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Cross-Validation: Compare SHELXL-refined X-ray data with spectroscopic results (e.g., IR-LD for hydrogen bonding patterns) .
  • Twinned Data Analysis: Use SHELXL’s TWIN commands to refine twinned crystals .
  • Density Functional Theory (DFT): Validate bond lengths and angles against computational models .

Q. What in vitro assays are appropriate for evaluating the pharmacological profile of this compound?

Methodological Answer:

  • Receptor Binding Assays: Radioligand competition assays (e.g., 3^3H-labeled agonists) for affinity determination at GPCRs .
  • Functional Assays: cAMP or calcium flux assays to assess agonism/antagonism .
  • Cytotoxicity Screening: MTT assays in cell lines (e.g., HEK293) to rule off-target effects .

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

  • Enantiomer-Specific Assays: Test resolved (R)- and (S)-enantiomers in receptor-binding assays. For example, Ramelteon’s (S)-enantiomer shows higher melatonin receptor affinity .
  • Pharmacokinetic Profiling: Compare enantiomer metabolism using chiral LC-MS to identify stereoselective clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.